molecular formula C8H10N2O B1396642 5-(Dimethylamino)pyridine-2-carbaldehyde CAS No. 31191-06-7

5-(Dimethylamino)pyridine-2-carbaldehyde

Cat. No.: B1396642
CAS No.: 31191-06-7
M. Wt: 150.18 g/mol
InChI Key: JTRWCDQGOOUVRG-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pyridine-2-carbaldehyde: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a dimethylamino group at the 5-position and an aldehyde group at the 2-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine-5-carbaldehyde with dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran or dioxane at room temperature. The product is then purified through column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethylamino)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

    Oxidation: 5-(Dimethylamino)pyridine-2-carboxylic acid.

    Reduction: 5-(Dimethylamino)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The aldehyde group can form covalent bonds with nucleophilic sites on biological molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 5-(Dimethylamino)pyridine-2-carbaldehyde is unique due to the presence of both the dimethylamino and aldehyde groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Biological Activity

Overview

5-(Dimethylamino)pyridine-2-carbaldehyde (CAS No. 31191-06-7) is an organic compound belonging to the class of pyridine derivatives. It features a dimethylamino group at the 5-position and an aldehyde group at the 2-position of the pyridine ring. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and biological research due to its unique reactivity and ability to interact with various biological targets.

This compound can be synthesized through several methods, including the reaction of 2-chloropyridine-5-carbaldehyde with dimethylamine in the presence of a base like triethylamine. The reaction typically occurs in solvents such as tetrahydrofuran or dioxane at room temperature, followed by purification via column chromatography to yield high-purity products.

The biological activity of this compound is primarily attributed to its functional groups. The dimethylamino group acts as a nucleophile, allowing for various chemical reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biological molecules. This interaction can modulate enzyme activity and influence various biological pathways.

Biological Activity and Research Findings

Research has shown that derivatives of pyridine, including this compound, exhibit significant biological activities. Here are some key findings:

  • Anticancer Activity : A study evaluated several pyridine derivatives, including those similar to this compound, for their cytotoxic effects against L1210 leukemia cells. Certain derivatives demonstrated potent inhibition of ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. The most active compounds showed IC50 values around 1 µM and prolonged survival in treated mice .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been used as a probe to study enzyme-catalyzed reactions, indicating its utility in understanding biochemical mechanisms involving pyridine derivatives .
  • Pharmacological Applications : Due to its structural characteristics, this compound serves as a scaffold for drug design targeting various diseases, including cancer and inflammatory conditions. Its ability to form stable adducts with biological molecules makes it a valuable intermediate in drug discovery .

Case Studies

Several studies have highlighted the biological effects of compounds related to this compound:

  • In Vitro Studies : In vitro assays demonstrated that certain thiosemicarbazones derived from pyridine carbaldehydes exhibited significant cytotoxicity against cancer cell lines, with some compounds achieving IC50 values below 1 µM .
  • In Vivo Efficacy : Animal studies showed that specific derivatives could significantly extend survival times in leukemia-bearing mice when administered at optimized doses over multiple days .
  • Mechanistic Insights : Research has elucidated the mechanisms by which these compounds exert their effects, including the inhibition of critical enzymes involved in nucleotide metabolism and potential anti-inflammatory pathways .

Comparative Analysis

To further understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructure FeaturesBiological Activity
This compound Dimethylamino and aldehyde groupsAnticancer, enzyme inhibition
4-Dimethylaminopyridine Dimethylamino group onlyCatalytic activity enhancer
2-(Dimethylamino)pyrimidine-5-carbaldehyde Pyrimidine ring with dimethylaminoVariable anticancer activity

Properties

IUPAC Name

5-(dimethylamino)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)9-5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRWCDQGOOUVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31191-06-7
Record name 5-(dimethylamino)pyridine-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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